3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to the pyrimido-triazinone class, characterized by a fused pyrimidine-triazine core. This heterocyclic framework is substituted with a furan-2-ylmethyl group at position 3, a 4-methoxyphenyl moiety at position 1, and methyl groups at positions 7 and 6. Its synthesis likely follows strategies analogous to related pyrimido-triazinones, such as multi-step condensation and cyclization reactions .
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H22N4O3/c1-14-15(2)21-20-23(16-6-8-17(26-3)9-7-16)12-22(13-24(20)19(14)25)11-18-5-4-10-27-18/h4-10H,11-13H2,1-3H3 |
InChI Key |
QQYGDQFDINTYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CO3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. Common starting materials include furan derivatives, methoxyphenyl compounds, and various amines. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyphenyl group.
Reduction: Reduction reactions can occur at various sites, potentially altering the functional groups.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine
Medicinal chemistry applications may explore the compound’s potential as a therapeutic agent, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial treatments.
Industry
In the industrial sector, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The furan-2-ylmethyl group in the target compound contrasts with thiophen-2-yl in ’s analogue. Thiophene’s sulfur atom enhances lipophilicity, which may improve membrane permeability compared to furan’s oxygen .
- The 4-methoxyphenyl group in the target compound vs. phenyl or 3-methoxyphenyl in others suggests tunable electronic effects for target binding .
Bioactivity Implications: Amine-containing derivatives (e.g., dimethylaminoethyl in ) may exhibit CNS activity due to blood-brain barrier penetration. Thiophene-substituted compounds (e.g., ) are associated with anticancer activity, as seen in kinase inhibitors.
Synthetic Feasibility: The synthesis of pyrimido-triazinones often involves cyclocondensation of amidines with carbonyl compounds, as demonstrated for related structures .
Computational and Bioactivity Profiling Insights
- Similarity Indexing: Using Tanimoto coefficients (), the target compound could be compared to known bioactive pyrimido-triazinones. For example, a high similarity score with ’s amine-containing analogue might predict overlapping targets, such as neurotransmitter receptors .
- NCI-60 Screening : Compounds like those in could be tested in the NCI-60 panel () to correlate structural features (e.g., furan vs. thiophene) with growth inhibition patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
